molecular formula C21H19N3O2S B2930871 3-[3-(benzyloxy)pyridin-2-yl]-1-(4-methylbenzoyl)thiourea CAS No. 497060-27-2

3-[3-(benzyloxy)pyridin-2-yl]-1-(4-methylbenzoyl)thiourea

Cat. No.: B2930871
CAS No.: 497060-27-2
M. Wt: 377.46
InChI Key: QJSXFWZCRJYLGC-UHFFFAOYSA-N
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Description

3-[3-(Benzyloxy)pyridin-2-yl]-1-(4-methylbenzoyl)thiourea is a thiourea derivative featuring a pyridine ring substituted with a benzyloxy group at the 3-position and a 4-methylbenzoyl moiety at the 1-position. Thiourea derivatives are widely studied for their structural versatility and biological activities, including enzyme inhibition and modulation of protein aggregation.

Properties

IUPAC Name

4-methyl-N-[(3-phenylmethoxypyridin-2-yl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S/c1-15-9-11-17(12-10-15)20(25)24-21(27)23-19-18(8-5-13-22-19)26-14-16-6-3-2-4-7-16/h2-13H,14H2,1H3,(H2,22,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJSXFWZCRJYLGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC=N2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(benzyloxy)pyridin-2-yl]-1-(4-methylbenzoyl)thiourea typically involves the reaction of 3-(benzyloxy)pyridine-2-amine with 4-methylbenzoyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or acetonitrile, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure maximum yield and cost-effectiveness. Additionally, industrial production would require stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[3-(benzyloxy)pyridin-2-yl]-1-(4-methylbenzoyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring and the thiourea moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced derivatives with altered oxidation states.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

3-[3-(benzyloxy)pyridin-2-yl]-1-(4-methylbenzoyl)thiourea has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antibacterial, and antiviral activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-[3-(benzyloxy)pyridin-2-yl]-1-(4-methylbenzoyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound can be compared to several analogs based on substituent variations, functional groups, and crystallographic data. Below is a detailed analysis:

Urea vs. Thiourea Functional Groups

A key analog is 1-(3-(benzyloxy)pyridin-2-yl)-3-(2-(piperazin-1-yl)ethyl)urea (reported in ), which replaces the thiourea (-NH-CS-NH-) group with urea (-NH-CO-NH-). The urea derivative demonstrated activity in modulating amyloid beta-induced mitochondrial dysfunction, a mechanism relevant to diabetes and neurodegenerative diseases . Thioureas, by contrast, often exhibit stronger metal-chelation properties due to the sulfur atom, which may enhance inhibitory effects on metalloenzymes.

Substituent Variations in Thiourea Derivatives

  • 1-(4-Chlorobenzoyl)-3-(3-methylpyridin-2-yl)thiourea (): This compound replaces the 4-methylbenzoyl group with a 4-chlorobenzoyl moiety. Its crystal structure (R factor = 0.053) reveals planar thiourea geometry, facilitating π-stacking interactions .
  • 1-(4-Methylbenzoyl)-3-{2-[3-(4-methylbenzoyl)thioureido]phenyl}thiourea ():
    This dimeric thiourea features an additional thioureido-phenyl substituent. The 4-methylbenzoyl groups induce steric hindrance, reflected in its higher R factor (0.064) compared to the chloro analog. The dihedral angles suggest conformational flexibility, which may impact binding to rigid enzyme active sites .

Structural and Crystallographic Analysis

Crystallographic studies on related compounds (e.g., and ) employ tools like SHELX for structure refinement and validation (). Key parameters include:

Compound Functional Group Substituent A Substituent B R Factor Biological Activity
Target Compound Thiourea 3-(benzyloxy)pyridin-2-yl 4-methylbenzoyl N/A Not reported
1-(3-(benzyloxy)pyridin-2-yl)-3-...urea Urea 3-(benzyloxy)pyridin-2-yl 2-(piperazin-1-yl)ethyl N/A Amyloid beta modulation
1-(4-Chlorobenzoyl)-3-...thiourea Thiourea 3-methylpyridin-2-yl 4-chlorobenzoyl 0.053 Not reported
1-(4-Methylbenzoyl)-3-...thiourea Thiourea 2-[3-(4-methylbenzoyl)phenyl 4-methylbenzoyl 0.064 Not reported

Notes:

  • The target compound’s 4-methylbenzoyl group may enhance lipophilicity compared to the chloro analog, influencing membrane permeability.
  • The absence of crystallographic data for the target compound limits direct structural comparisons, though SHELX-based methodologies () are standard for such analyses.

Biological Activity

3-[3-(benzyloxy)pyridin-2-yl]-1-(4-methylbenzoyl)thiourea is a compound of interest due to its potential biological activities. This article explores its biological activity, including antitumor, antimicrobial, and anti-inflammatory properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C21H19N3O2S
  • Molecular Weight : 375.45 g/mol
  • CAS Number : 1024338-96-2

The compound features a thiourea moiety, which is known for its diverse pharmacological properties. The benzyloxy and methylbenzoyl substituents may influence its biological activity by affecting the compound's interaction with biological targets.

Antitumor Activity

Research has indicated that compounds with a thiourea structure exhibit significant antitumor activity. For instance, a related study demonstrated that certain thiourea derivatives showed broad-spectrum antitumor effects against various cancer cell lines, including:

Cell Line GI50 (μM) TGI (μM) LC50 (μM)
EKVX (lung cancer)1.721.525.9
RPMI-8226 (leukemia)15.927.915.1
OVCAR-4 (ovarian)28.793.3-

These results suggest that the compound may have selective cytotoxicity towards certain cancer cells while exhibiting lower toxicity towards normal cells .

Antimicrobial Activity

The antimicrobial properties of thiourea derivatives have also been documented. A study highlighted the effectiveness of similar compounds against various bacterial strains, showing promising results in inhibiting growth:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Pseudomonas aeruginosa128 μg/mL

These findings indicate that the compound could be explored further for its potential as an antimicrobial agent .

Anti-inflammatory Activity

In addition to antitumor and antimicrobial properties, thiourea derivatives have been associated with anti-inflammatory effects. A study reported that specific derivatives significantly reduced inflammatory markers in vitro, suggesting a mechanism of action that could be beneficial in treating inflammatory diseases .

Case Study 1: Antitumor Efficacy in Vivo

A recent investigation assessed the in vivo antitumor efficacy of a related thiourea derivative in mice models bearing tumors. The derivative was administered at varying doses, resulting in a dose-dependent reduction in tumor size compared to control groups. The study concluded that this class of compounds warrants further exploration for potential clinical applications in oncology .

Case Study 2: Antimicrobial Screening

A comprehensive screening of various thiourea derivatives against clinical isolates of bacteria revealed that certain structural modifications enhanced their antimicrobial activity. The study emphasized the importance of substituent variations on the thiourea scaffold in optimizing biological activity .

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